

intrinsic resistance to fosfomycin in specific bacterial species

Author: BenchChem Technical Support Team. **Date:** December 2025

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Intrinsic Fosfomycin Resistance in Bacteria: A Technical Guide

Fosfomycin, a broad-spectrum antibiotic, exerts its bactericidal action by inhibiting the initial step of peptidoglycan biosynthesis, specifically targeting the enzyme MurA.[1][2] Despite its efficacy, intrinsic resistance to **fosfomycin** is observed in several bacterial species, posing a significant challenge in clinical settings. This technical guide provides an in-depth analysis of the core mechanisms governing intrinsic **fosfomycin** resistance, tailored for researchers, scientists, and drug development professionals. The guide details the genetic determinants, biochemical pathways, and experimental methodologies crucial for understanding and overcoming this resistance.

Core Mechanisms of Intrinsic Fosfomycin Resistance

Intrinsic resistance to **fosfomycin** is primarily attributed to three main mechanisms:

- **Reduced Permeability:** Inefficient uptake of the antibiotic across the bacterial cell membrane is a major contributor to intrinsic resistance. **Fosfomycin** typically enters the bacterial cell through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[3][4] Species lacking or possessing non-functional variants of these transporters exhibit inherent resistance.

- **Target Modification:** Alterations in the MurA enzyme, the molecular target of **fosfomycin**, can prevent effective antibiotic binding. While less common as a primary intrinsic resistance mechanism, natural variations in the MurA active site can contribute to reduced susceptibility. [\[4\]](#)[\[5\]](#)
- **Enzymatic Inactivation:** The production of **fosfomycin**-modifying enzymes is a key mechanism of resistance. These enzymes, broadly categorized as Fos proteins, inactivate the antibiotic by opening its epoxide ring.[\[1\]](#)[\[6\]](#) Chromosomally encoded Fos enzymes are responsible for intrinsic resistance in several bacterial species.

Bacterial Species with Notable Intrinsic Fosfomycin Resistance

Pseudomonas aeruginosa

P. aeruginosa is intrinsically resistant to **fosfomycin** primarily due to the presence of a chromosomally encoded FosA enzyme, a glutathione S-transferase that inactivates the antibiotic.[\[7\]](#)[\[8\]](#) Additionally, **fosfomycin** uptake in *P. aeruginosa* is solely dependent on the GlpT transporter, as it lacks the UhpT system.[\[3\]](#)[\[8\]](#) Mutations or low expression of glpT further contribute to resistance.[\[7\]](#)[\[8\]](#)

Burkholderia cenocepacia

The *Burkholderia cepacia* complex (BCC), including *B. cenocepacia*, exhibits high-level intrinsic resistance to **fosfomycin**. This is largely due to insufficient uptake of the drug, coupled with the activity of efflux pumps that actively remove **fosfomycin** from the cell.[\[9\]](#) While glycerol-3-phosphate transport appears to be the primary route of entry, its efficiency is limited.[\[9\]](#)

Klebsiella pneumoniae

While not universally resistant, *K. pneumoniae* often displays higher **fosfomycin** minimum inhibitory concentrations (MICs) compared to *Escherichia coli*. This is partly due to the presence of a chromosomally encoded fosA gene.[\[10\]](#) Resistance is significantly enhanced by mutations in the glpT and uhpT transporter genes, which are common in clinical isolates.[\[11\]](#)
[\[12\]](#)

Enterococcus faecium

Intrinsic resistance in *E. faecium* is often mediated by the chromosomally encoded FosB or FosX enzymes.[13][14] FosB is a thiol-S-transferase, while FosX is an epoxide hydrolase; both inactivate **fosfomycin**. [1][13][14] The presence of these enzymes leads to high MIC values.

Data Presentation: Fosfomycin MICs in Intrinsically Resistant Bacteria

The following tables summarize the minimum inhibitory concentration (MIC) data for **fosfomycin** against various bacterial species, highlighting the impact of different resistance mechanisms.

Bacterial Species	Resistance Mechanism	Fosfomycin MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
<i>Pseudomonas aeruginosa</i>	Chromosomal FosA, GlpT-dependent uptake	32 to >1024	32 - 128	128 - 256	[1][5]
<i>Klebsiella pneumoniae</i>	Chromosomal FosA	16 to ≥1024	32	512	[6][7]
<i>Klebsiella pneumoniae</i> (ΔuhpT)	Impaired UhpT transport	≥1024	-	-	[7]
<i>Klebsiella pneumoniae</i> (ΔglpT)	Impaired GlpT transport	32	-	-	[7]
<i>Enterococcus faecium</i>	FosB/FosX enzymes	512 to >4096	2048	4096	[13]
<i>Burkholderia multivorans</i>	Insufficient uptake/efflux	512	-	-	[15]
<i>Burkholderia cepacia</i>	Insufficient uptake/efflux	512	-	-	[15]

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method (CLSI/EUCAST Guidelines)

This protocol outlines the reference method for determining the MIC of **fosfomycin**.

a. Media Preparation:

- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
- Autoclave and cool to 45-50°C.
- Aseptically add a stock solution of glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.
- Prepare a stock solution of **fosfomycin** and create a series of twofold dilutions.
- Add the appropriate volume of each **fosfomycin** dilution to molten MHA (supplemented with G6P) to achieve the desired final antibiotic concentrations.
- Pour the agar into sterile Petri dishes and allow them to solidify.

b. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 10^7 CFU/mL.

c. Inoculation and Incubation:

- Using a multipoint inoculator, spot 1-2 µL of the standardized inoculum onto the surface of the **fosfomycin**-containing agar plates, including a growth control plate without the antibiotic.

- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

d. Interpretation:

- The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth of the organism.

Identification of Mutations in Transporter Genes (glpT and uhpT) by Sanger Sequencing

This protocol describes the process of identifying mutations in the key **fosfomycin** transporter genes.

a. Genomic DNA Extraction:

- Culture the bacterial isolate overnight in an appropriate broth medium.
- Harvest the bacterial cells by centrifugation.
- Extract genomic DNA using a commercial bacterial genomic DNA extraction kit, following the manufacturer's instructions. Alternatively, a simple boiling lysis method can be used where bacterial colonies are suspended in sterile water, boiled for 10 minutes, and the supernatant containing the DNA is used as the PCR template.^[2]

b. PCR Amplification:

- Design primers flanking the entire coding sequences of the glpT and uhpT genes of the target bacterial species. Primer design should be based on available reference genome sequences.
- Perform PCR using a standard reaction mixture containing the extracted genomic DNA, the designed forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

- The PCR cycling conditions should be optimized for the specific primers and target genes, but a general protocol would include an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-60°C for 30 seconds), and extension (e.g., 72°C for 1-2 minutes), with a final extension step (e.g., 72°C for 5-10 minutes).

c. PCR Product Purification and Sequencing:

- Verify the successful amplification of the target genes by agarose gel electrophoresis.
- Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.
- Send the purified PCR products and the corresponding sequencing primers (either the amplification primers or internal sequencing primers) to a sequencing facility for Sanger sequencing.

d. Sequence Analysis:

- Align the obtained sequences with the wild-type reference sequences of the *glpT* and *uhpT* genes using bioinformatics software (e.g., BLAST, ClustalW).
- Identify any nucleotide substitutions, insertions, or deletions that may lead to altered protein function.

Demonstration of Plasmid-Mediated Fosfomycin Resistance Transfer by Conjugation (Filter Mating)

This protocol is used to determine if **fosfomycin** resistance is transferable via plasmids.

a. Strain Preparation:

- Grow overnight cultures of the donor (**fosfomycin**-resistant) and recipient (**fosfomycin**-susceptible, with a selectable marker, e.g., rifampicin or azide resistance) strains in an appropriate broth medium.

b. Mating:

- Mix the donor and recipient cultures, typically in a 1:10 ratio, in a microcentrifuge tube.
- Pellet the cell mixture by centrifugation and resuspend in a small volume of fresh broth.
- Spot the concentrated cell mixture onto a sterile filter membrane (0.45 μm pore size) placed on the surface of a non-selective agar plate.
- Incubate the plate at 37°C for 4-24 hours to allow for conjugation to occur.

c. Selection of Transconjugants:

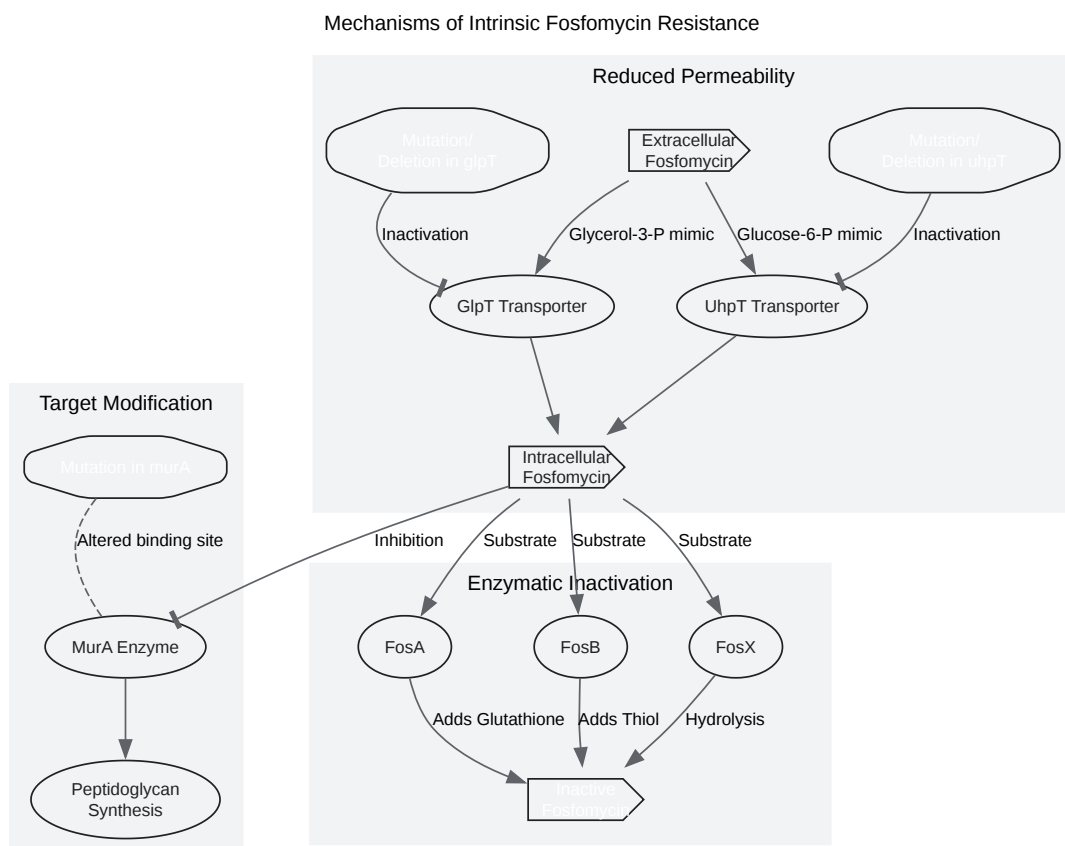
- After incubation, place the filter in a tube with sterile saline and vortex to resuspend the cells.
- Plate serial dilutions of the cell suspension onto selective agar plates containing both **fosfomycin** and the recipient's selective marker (e.g., rifampicin).
- Incubate the plates at 37°C for 24-48 hours.

d. Confirmation:

- Colonies that grow on the selective plates are potential transconjugants.
- Confirm the identity of the transconjugants by verifying their resistance profile and the presence of the recipient's chromosomal marker.
- The transfer of the **fosfomycin** resistance gene can be further confirmed by PCR for the specific fos gene on plasmid DNA extracted from the transconjugants.

Visualizations

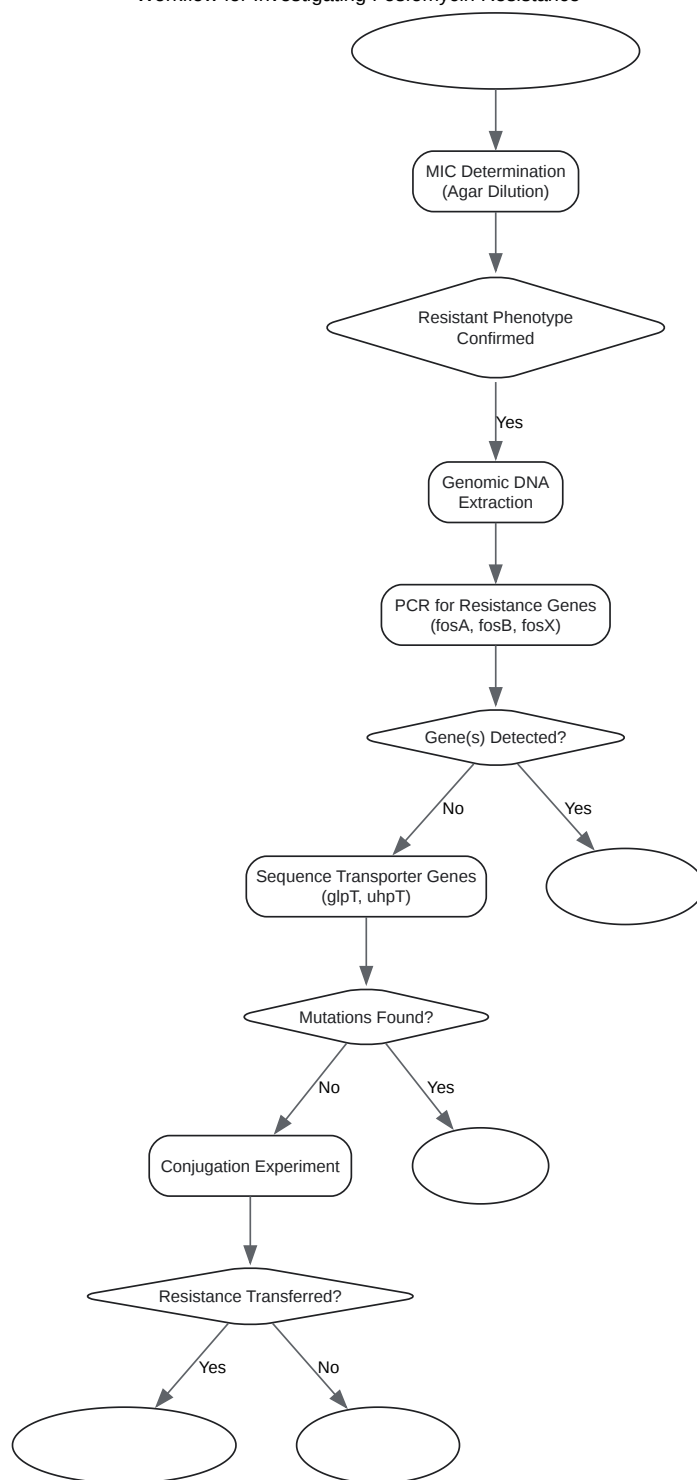
Signaling Pathways and Experimental Workflows



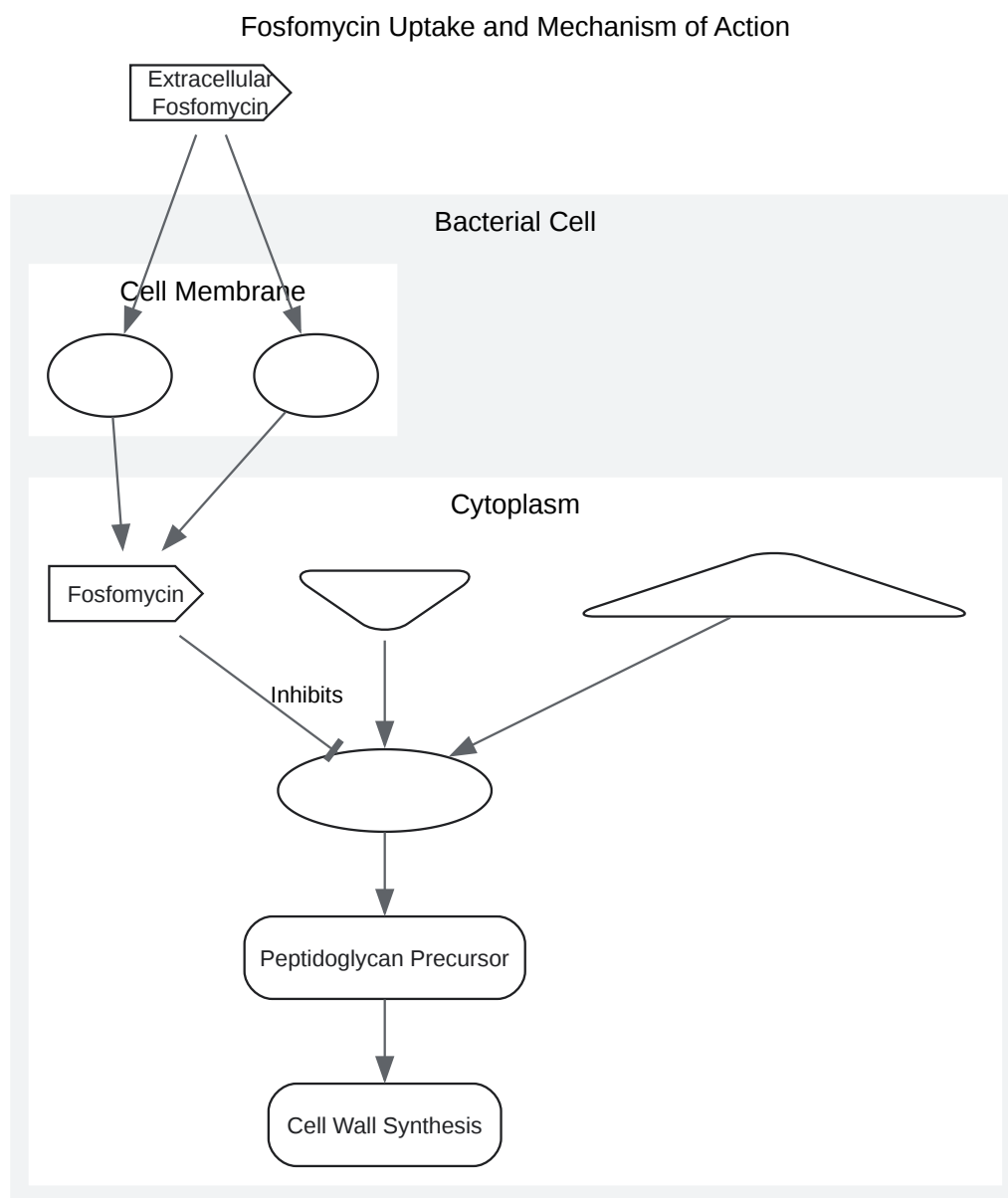
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Caption: Overview of the primary mechanisms of intrinsic **fosfomycin** resistance in bacteria.

Workflow for Investigating Fosfomycin Resistance

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Caption: A typical experimental workflow for characterizing the mechanism of **fosfomycin** resistance.



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Caption: Cellular uptake and molecular target of **fosfomycin**.

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- To cite this document: BenchChem. [intrinsic resistance to fosfomycin in specific bacterial species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563525#intrinsic-resistance-to-fosfomycin-in-specific-bacterial-species]

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